molecular formula C21H24N4O B5557211 N-methyl-N-[2-(pyrrolidin-1-ylmethyl)benzyl]imidazo[1,2-a]pyridine-6-carboxamide

N-methyl-N-[2-(pyrrolidin-1-ylmethyl)benzyl]imidazo[1,2-a]pyridine-6-carboxamide

Cat. No. B5557211
M. Wt: 348.4 g/mol
InChI Key: ADZFBXUOSXSARI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related imidazo[1,2-a]pyridine derivatives often involves the construction of the imidazo ring starting from aminopyridine, followed by treatments such as tosylation and reaction with appropriate acetamides. A key step in the synthesis includes the development and use of new reagents for the direct incorporation of functional groups, demonstrating stereospecific reactions that lead exclusively to desired isomers without the need for reverse-phase preparative HPLC for isomer separation before activity evaluation (Hamdouchi et al., 1999).

Molecular Structure Analysis

Molecular structure analyses, including spectroscopic methods (FT-IR, 1H NMR, 13C NMR) and single-crystal X-ray diffraction, are critical for confirming the structure of synthesized compounds. For example, 6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide's structure was confirmed using these techniques, with density functional theory (DFT) calculations providing insights into its molecular structure and physicochemical properties (Qin et al., 2019).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines engage in various chemical reactions, including nucleophilic additions, cycloadditions, and ring transformations. These reactions often yield compounds with diverse substituents, demonstrating the chemical versatility of the imidazo[1,2-a]pyridine core. The reactivity of these compounds can be significantly influenced by the nature of the substituents and the reaction conditions (Pan et al., 2010).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystallinity are influenced by the molecular structure of imidazo[1,2-a]pyridines. Studies involving crystallography and DFT calculations help in understanding these properties, which are crucial for determining the suitability of these compounds for various applications.

Chemical Properties Analysis

The chemical properties of imidazo[1,2-a]pyridines, including their reactivity, stability, and interactions with other molecules, are central to their utility in medicinal chemistry and other fields. For instance, the introduction of specific functional groups can significantly impact the biological activity and pharmacokinetic properties of these compounds, as demonstrated in studies of their antimycobacterial (Ramachandran et al., 2013) and antituberculosis activities (Wu et al., 2016).

Scientific Research Applications

Antiviral Applications

  • A study on 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, which are structurally related to your compound of interest, was conducted. These were designed and prepared as potential antirhinovirus agents, offering insights into their potential use in combating viral infections (Hamdouchi et al., 1999).

DNA Interaction and Gene Expression Control

  • The compound's related family, including N-Methyl imidazole and N-methyl pyrrole-containing polyamides, has been studied for their ability to target specific DNA sequences and control gene expression, which is significant in the treatment of diseases like cancer (Chavda et al., 2010).

Anti-bacterial Activity

  • Novel derivatives of Imidazo[1,2-a]pyridines have been synthesized and evaluated for their antibacterial activity. This research provides insights into the potential use of these compounds in combating bacterial infections (Budumuru et al., 2018).

Anticandidal Activity

  • Some derivatives of imidazo[1,2-a]pyridine have shown potential in the treatment of candida infections, suggesting that compounds in this class could be effective against various fungal infections (Kaplancıklı et al., 2008).

Anti-tuberculosis Applications

  • Imidazo[1,2-a]pyridine carboxamides, related to your compound of interest, have been designed and synthesized as new antitubercular agents, indicating the potential effectiveness of this compound class against tuberculosis (Wu et al., 2016).

properties

IUPAC Name

N-methyl-N-[[2-(pyrrolidin-1-ylmethyl)phenyl]methyl]imidazo[1,2-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O/c1-23(21(26)19-8-9-20-22-10-13-25(20)16-19)14-17-6-2-3-7-18(17)15-24-11-4-5-12-24/h2-3,6-10,13,16H,4-5,11-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZFBXUOSXSARI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1CN2CCCC2)C(=O)C3=CN4C=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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